Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a ketone functional group, and a diazaspiro undecane ring system. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate typically involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl 3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate can be compared with other similar compounds, such as:
- tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate hydrochloride
- tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity The unique spirocyclic structure of tert-butyl 3-oxo-2,8-diazaspiro[4
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2,9-diazaspiro[4.6]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-7-4-5-14(6-8-16)9-11(17)15-10-14/h4-10H2,1-3H3,(H,15,17) |
InChI Key |
GRBVQCHOFINQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.